molecular formula C18H21FN2O4S B4772244 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4772244
M. Wt: 380.4 g/mol
InChI Key: JGDUXRNFYZRSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a fluorophenyl group, a methanesulfonyl group, and a furan-2-ylmethyl group. Its unique structure makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves several steps, typically starting with the preparation of the piperidine ring. The synthetic route may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the piperidine ring.

    Addition of the Methanesulfonyl Group: This can be done using methanesulfonyl chloride in the presence of a base.

    Attachment of the Furan-2-ylmethyl Group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, to introduce the furan-2-ylmethyl group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methanesulfonyl group to a thiol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The furan-2-ylmethyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be explored for its biological activity, including potential interactions with enzymes or receptors.

    Medicine: Researchers may investigate its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. For example:

    1-[(4-Chlorophenyl)methanesulfonyl]-N-[(furan-2-yl)methyl]piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-[(4-Methylphenyl)methanesulfonyl]-N-[(furan-2-yl)methyl]piperidine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.

Properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c19-16-5-3-14(4-6-16)13-26(23,24)21-9-7-15(8-10-21)18(22)20-12-17-2-1-11-25-17/h1-6,11,15H,7-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDUXRNFYZRSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

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